molecular formula C10H8N2O4 B3050626 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 27406-37-7

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3050626
CAS No.: 27406-37-7
M. Wt: 220.18 g/mol
InChI Key: IHXRUBWAIYFCFU-UHFFFAOYSA-N
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Description

5-[(5-Methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 27406-37-7) is a substituted pyrimidinetrione derivative characterized by a methylidene group bridging a 5-methylfuran-2-yl moiety and the 1,3-diazinane-2,4,6-trione core. This compound belongs to the class of barbiturate analogs, which are structurally defined by their six-membered diazinane ring with three ketone groups at positions 2, 4, and 4.

Properties

IUPAC Name

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXRUBWAIYFCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367673
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27406-37-7
Record name 5-[(5-Methyl-2-furanyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27406-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-methylfuran-2-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the diazinane trione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Diazinane Core Key Structural Differences Reference CAS/ID
5-(5-Methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6-trione Hydroxyl group at C5 Lacks methylidene bridge; direct furan attachment (Compound 2)
5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione 4-Methylphenyl on furan Increased aromatic bulk; higher ClogP (2.1) CAS 304896-41-1
5-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione Nitrobenzodioxolyl group Electron-withdrawing nitro group; altered solubility CAS 332054-11-2
5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-diphenyl-diazinane-2,4,6-trione Bromo-dimethoxyphenyl; diphenyl groups Enhanced steric hindrance; halogenated substituent

Key Observations :

Physicochemical Properties

Comparative physicochemical data highlight critical differences:

Property Target Compound 5-(5-Methylfuran-2-yl)-5-hydroxypyrimidinetrione 5-(Nitrobenzodioxolyl) Analog
Molecular Weight (g/mol) 274.24 280.23 363.24
XLogP3 1.8 (estimated) 0.5 2.5
Hydrogen Bond Acceptors 6 6 8
Rotatable Bonds 2 1 3

Implications :

  • The nitrobenzodioxolyl analog’s higher XLogP3 (2.5) suggests greater lipophilicity, which may enhance membrane permeability but reduce solubility .

Biological Activity

5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4C_{10}H_{8}N_{2}O_{4} with a molecular weight of approximately 220.182 g/mol. The compound features a diazinane ring and a methylfuran side group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant in the context of melanin production and skin pigmentation disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial cell membranes or specific enzymes essential for microbial survival.

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

  • Tyrosinase Inhibition : Research indicates that this compound exhibits significant inhibitory effects on tyrosinase activity. In a comparative study, it was found that derivatives with similar structures showed varying degrees of inhibition based on their substituents. The IC50 values for some derivatives were reported as low as 0.88 μM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 84.41 μM) .
  • Antimicrobial Testing : In vitro assays have demonstrated the compound's effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its potential as an antimicrobial agent.

Case Study 1: Tyrosinase Inhibition

A study focused on the structure-activity relationship (SAR) of several diazinane derivatives identified that the presence of specific functional groups significantly influenced their inhibitory potency against tyrosinase. For example:

CompoundIC50 (μM)Remarks
Compound 1b0.88Most potent inhibitor
Kojic Acid84.41Standard control

This study highlighted how modifications to the phenyl ring could enhance or diminish inhibitory effects.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that:

PathogenMIC (μg/mL)Effectiveness
S. aureus32Moderate
E. coli64Low

These findings suggest that while the compound has some antimicrobial properties, further optimization may be required to enhance its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

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